molecular formula C16H20CuO9 B14695155 Triaquabis(phenoxyacetato)copper CAS No. 29524-40-1

Triaquabis(phenoxyacetato)copper

Cat. No.: B14695155
CAS No.: 29524-40-1
M. Wt: 419.87 g/mol
InChI Key: WEBTWWCAMVRIRM-UHFFFAOYSA-L
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Description

Triaquabis(phenoxyacetato)copper(II), with the formula [Cu(C₈H₇O₃)₂(H₂O)₃], is a monomeric copper(II) carboxylate complex. Its structure consists of a central Cu²⁺ ion coordinated by three water molecules and two monodentate phenoxyacetate ligands, forming a five-coordinate geometry . This contrasts with typical dimeric copper carboxylates, which adopt six-coordinate octahedral configurations. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters a = 6.40 Å, b = 9.28 Å, c = 3.20 Å, and angles α = 100.1°, β = 78.8°, γ = 90.2° . The monodentate binding mode of the phenoxyacetate ligands distinguishes it from related complexes where carboxylate groups act as bidentate ligands .

Properties

CAS No.

29524-40-1

Molecular Formula

C16H20CuO9

Molecular Weight

419.87 g/mol

IUPAC Name

copper;2-phenoxyacetate;trihydrate

InChI

InChI=1S/2C8H8O3.Cu.3H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;;/h2*1-5H,6H2,(H,9,10);;3*1H2/q;;+2;;;/p-2

InChI Key

WEBTWWCAMVRIRM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.O.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triaquabis(phenoxyacetato)copper can be synthesized through the reaction of copper(II) sulfate pentahydrate with phenoxyacetic acid in the presence of water. The reaction typically involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of phenoxyacetic acid. The mixture is then stirred and heated to facilitate the formation of the desired complex. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or filtration to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Triaquabis(phenoxyacetato)copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, pyridine). Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .

Scientific Research Applications

Chemistry

In chemistry, triaquabis(phenoxyacetato)copper is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique coordination environment allows it to facilitate these reactions efficiently .

Biology

In biological research, this compound has been studied for its potential antimicrobial properties. The copper ion can interact with microbial cell membranes, leading to cell death. This makes the compound a candidate for developing new antimicrobial agents .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Copper-based compounds have shown promise in treating diseases such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .

Industry

In industrial applications, this compound is used in the development of advanced materials, such as conductive polymers and nanocomposites. Its coordination properties enable it to enhance the performance of these materials .

Mechanism of Action

The mechanism of action of triaquabis(phenoxyacetato)copper involves the interaction of the copper(II) ion with various molecular targets. In biological systems, the copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the copper ion can bind to proteins and enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Copper(II) Carboxylates

Compound Coordination Number Geometry Ligand Binding Mode Reference
Triaquabis(phenoxyacetato)Cu(II) 5 Distorted square-pyramidal Monodentate phenoxyacetate
Diaquabis(phenoxyacetato)Cu(II) 6 Tetragonally distorted octahedral Bidentate phenoxyacetate
Diaquabis(benzyloxyacetato)Cu(II) 6 Octahedral Bidentate benzyloxyacetate
Diaquabis(cinnamato)Cd(II) 6 Distorted octahedral Bidentate cinnamate

Key Observations :

  • Coordination Number: Triaquabis(phenoxyacetato)copper(II) is five-coordinate, a rarity among hydrated copper carboxylates, which typically adopt six-coordinate geometries .
  • Ligand Binding: The monodentate phenoxyacetate ligands in the triaqua complex contrast with the bidentate binding in diaquabis(phenoxyacetato)copper(II), where carboxylate groups bridge via both oxygen atoms .
  • Hydrogen Bonding: The triaqua complex exhibits extensive O–H⋯O hydrogen bonding between water molecules and carboxylate oxygen atoms, stabilizing its monomeric structure . In contrast, diaquabis(benzyloxyacetato)copper(II) forms intermolecular hydrogen bonds that reinforce a layered crystal lattice .

Magnetic Properties

Table 2: Magnetic Behavior of Transition Metal Phenoxyacetates

Compound Metal Magnetic Behavior Transition Temperature (K) Reference
Diaquabis(phenoxyacetato)Mn(II) Mn²⁺ 2D Heisenberg antiferromagnet 1.633 ± 0.005
Diaquabis(phenoxyacetato)Co(II) Co²⁺ Curie-Weiss law (ferromagnetic) N/A
Triaquabis(phenoxyacetato)Cu(II) Cu²⁺ Not reported in evidence N/A

Key Observations :

  • Manganese(II) Complexes : Exhibit low-dimensional antiferromagnetic ordering due to weak superexchange interactions between Mn²⁺ ions .
  • Cobalt(II) Complexes : Follow the Curie-Weiss law with positive Weiss constants, indicative of ferromagnetic coupling between Co²⁺ centers .
  • Copper(II) Complexes: Magnetic data for this compound(II) is absent in the provided evidence, but analogous diaquabis complexes display paramagnetism typical of d⁹ Cu²⁺ ions in distorted octahedral fields .

Ligand Substitution Effects

Replacing phenoxyacetate with bulkier ligands (e.g., benzyloxyacetate or cinnamate) alters coordination geometry and crystal packing. For example:

  • Benzyloxyacetato Complexes : The benzyl group introduces steric hindrance, favoring six-coordinate geometries with bidentate ligands .
  • Chlorinated Derivatives: Substituting phenoxyacetate with p-chlorophenoxyacetate in manganese(II) complexes enhances magnetic anisotropy, shifting transition temperatures .

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